molecular formula C9H17BrO4 B142783 Ethyl 3-bromo-2,2-diethoxypropanoate CAS No. 79172-42-2

Ethyl 3-bromo-2,2-diethoxypropanoate

Cat. No. B142783
CAS RN: 79172-42-2
M. Wt: 269.13 g/mol
InChI Key: IEDNINHIXFTQEU-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2,2-diethoxypropanoate is a chemical compound that is part of a broader class of organic compounds known for their utility in synthetic organic chemistry. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions where functional groups are introduced or modified. For instance, the Arbuzov reaction was used to synthesize ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate, starting from ethyl chloroacetate and triethyl phosphate, which could be analogous to the synthesis of ethyl 3-bromo-2,2-diethoxypropanoate . Additionally, the reaction of ethyl (Z)-3-nitro-2-alkenoate with bromine azide or bromine could provide insights into the bromination reactions that might be applicable to the synthesis of ethyl 3-bromo-2,2-diethoxypropanoate .

Molecular Structure Analysis

The molecular structure of ethyl 3-bromo-2,2-diethoxypropanoate can be inferred from related compounds. For example, the structure of ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate was determined by X-ray structure analysis, which could provide a basis for understanding the structural aspects of brominated ethyl esters .

Chemical Reactions Analysis

The reactivity of ethyl 3-bromo-2,2-diethoxypropanoate can be anticipated by examining the reactions of similar brominated compounds. For instance, the molecular ion of 3-phenyl-1-bromopropane was studied for its ability to eliminate ethylene, indicating a potential for rearrangement and elimination reactions in brominated compounds . Moreover, the synthesis of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate and its reactions with heterocyclic amines suggest that ethyl 3-bromo-2,2-diethoxypropanoate may also undergo substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-bromo-2,2-diethoxypropanoate can be deduced from similar compounds. For example, the synthesis of diethyl 2-(3-methoxypropyl) succinate and its characterization by 1H NMR and HR-MS provides a methodological framework for the analysis of esters with alkoxy substituents . The properties such as boiling point, melting point, solubility, and stability can be influenced by the presence of the bromo and ethoxy groups.

Scientific Research Applications

Synthesis and Reaction Mechanisms

  • Chemical Transformations and Reaction Mechanisms : Ethyl 3-bromo-2,2-diethoxypropanoate has been utilized in the synthesis of various chemical compounds. For instance, its reaction with bromine azide or bromine led to the formation of ethyl (E)-2-azido-3-nitro-2-alkenoate and ethyl 3-bromo-2,2-diazido-3-nitroalkanoate, showcasing its versatility in creating nitrogen-containing compounds (Shin et al., 1978). Additionally, it serves as an intermediate in the synthesis of complex molecules, like cilastatin, through multi-step reactions involving esterification and cyclization processes (Chen Xin-zhi, 2006).

  • Electrochemical Applications : In electrochemistry, the reduction of ethyl 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-(propargyloxy)propanoate at glassy carbon electrodes in dimethylformamide was studied, leading to the production of ethyl trans-3-(3′,4′-dimethoxyphenyl)-prop-2-enoate. This reaction demonstrates the potential of ethyl 3-bromo-2,2-diethoxypropanoate derivatives in electrochemical synthesis processes (Esteves et al., 2003).

  • Synthetic Utility in Organic Chemistry : The compound also finds application in the synthesis of ethyl 4-acetyl-5-oxo-3-phenylhexanoate, highlighting its utility in producing complex organic structures with potential pharmaceutical relevance (Hongwei Wang & Yimin Hu, 2011). Moreover, its involvement in the synthesis of ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate through the Arbuzov reaction emphasizes its role in phosphorus chemistry (C. Nhu, 2013).

Safety and Hazards

Ethyl 3-bromo-2,2-diethoxypropanoate is considered hazardous. It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions . It is classified as dangerous with precautionary statements including P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P362+P364, P403+P233, and P501 .

properties

IUPAC Name

ethyl 3-bromo-2,2-diethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO4/c1-4-12-8(11)9(7-10,13-5-2)14-6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDNINHIXFTQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CBr)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512019
Record name Ethyl 3-bromo-2,2-diethoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-2,2-diethoxypropanoate

CAS RN

79172-42-2
Record name Ethyl 3-bromo-2,2-diethoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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